Nickel-ZINC

Heterogeneous Catalysis Selective Hydrogenation Alkyne Semihydrogenation

Procurement challenge: Off-spec Zn-Ni alloys or random Ni0.7Zn0.3 cause poor corrosion resistance, oligomer formation, or high overpotential. Our verified Ni-Zn (CAS 12035-62-0) solves this with: - Phase-pure intermetallic NiZn (not random alloy) for acetylene-to-ethylene selectivity. - OER overpotential 283 mV @10 mA cm⁻² - outperforms RuO₂. - Zn-Ni coatings with 12±2 wt% Ni delivering 1500h salt spray protection (ASTM B117). Supplied with composition certificate & XRD phase analysis.

Molecular Formula NiZn
Molecular Weight 124.1 g/mol
CAS No. 12035-62-0
Cat. No. B8489154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel-ZINC
CAS12035-62-0
Molecular FormulaNiZn
Molecular Weight124.1 g/mol
Structural Identifiers
SMILES[Ni].[Zn]
InChIInChI=1S/Ni.Zn
InChIKeyQELJHCBNGDEXLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel-ZINC: Coatings, Catalysis & Electrodes


Nickel-ZINC (CAS 12035-62-0), primarily encountered as a Zn–Ni alloy or intermetallic compound (e.g., Zn90Ni10, NiZn, Ni₃Zn), is a binary system that combines the sacrificial protection of zinc with the barrier properties and catalytic activity of nickel. Unlike pure zinc coatings that corrode rapidly under aggressive conditions, Zn–Ni alloys (typically 10–15 wt% Ni) form a denser, more noble protective layer that dramatically extends component service life [1]. In catalysis, well-defined Ni–Zn intermetallic nanoparticles (e.g., NiZn, Ni₃Zn) suppress side reactions such as oligomerization and over‑hydrogenation by electronically and geometrically isolating active nickel sites [2]. For electrochemical applications, Ni–Zn systems serve as cost‑effective, earth‑abundant alternatives to precious‑metal catalysts and are integral to high‑performance alkaline battery electrodes.

Coatings

Zn–Ni alloy with controlled Ni content forms dense, noble protective layers with extended salt-spray resistance.

Catalysis

Intermetallic NiZn and Ni₃Zn phases electronically isolate active Ni sites to suppress oligomerization and over‑hydrogenation.

Electrodes

Atomically ordered NiZn intermetallics serve as earth-abundant OER catalysts and high-performance alkaline battery cathodes.

Nickel-ZINC vs. Generic Zinc & Nickel Alloys


The functional performance of the Ni–Zn binary system is exquisitely sensitive to its exact composition, atomic ordering and morphology; simply substituting any “nickel‑zinc” material without verifying these attributes introduces significant technical risk. The corrosion resistance of Zn–Ni coatings is not monotonic—it peaks sharply in a narrow 10–15 wt% Ni window, outside of which the deposit is either too active (low‑Ni) or too brittle and cracked (high‑Ni) [1]. In catalysis, the degree of Zn incorporation directly dictates whether the catalyst operates as an undesired oligomerization promoter (pure Ni) or a highly selective semi‑hydrogenation agent (intermetallic NiZn) [2]. For electrocatalysts, random Ni₀.₇Zn₀.₃ alloys fail to match the low overpotential and stability of atomically ordered intermetallic NiZn, confirming that crystalline order is a non‑negotiable design parameter [3]. Consequently, generic, off‑specification “zinc‑nickel” powders or coatings cannot be interchanged with optimized Ni‑Zn products without compromising end‑use performance.

Optimized Ni–Zn
Generic Zn–Ni / Random Alloy
Composition window
Narrow 10–15 wt% Ni for dense, crack‑free deposit
Outside this window: low‑Ni is too active; high‑Ni becomes brittle and cracked
Atomic ordering
Long-range ordered intermetallic (e.g., NiZn, Ni₃Zn)
Random Ni₀.₇Zn₀.₃ alloy: higher OER overpotential, lower stability
Zn incorporation degree
Precise Zn incorporation isolates Ni sites; suppresses oligomerization
Pure Ni: extensive oligomerization; excess Zn (e.g., NiZn₃) blocks active centers

Nickel-ZINC: Evidence vs. Ni, Zn, & Alloys


Alkyne Semi-Hydrogenation Selectivity vs. Pure Ni

Intermetallic Ni₃Zn nanocrystals (NCs) deliver 86% selectivity for cis‑β‑methyl styrene at full conversion (80 °C, 1 bar H₂), dramatically outperforming pure Ni NCs which suffer from extensive oligomerization. Crucially, Ni₃Zn maintains high reactivity that is lost when substituting Zn with Ga or In; Ni–Ga and Ni–In alloys show significantly reduced hydrogenation rates under identical mild conditions [1]. DFT calculations attribute this retention of activity to a unique substrate interaction mediated by Zn, which is absent for Ga or In [1].

Alkyne selectivity
Head-to-head
Ni₃Zn: 86% selectivity to cis-β-methyl styrene at full conversion vs. pure Ni (oligomerization) and Ni–Ga/In (low reactivity)
Reported higher alkene yield with maintained hydrogenation rate
80 °C, 1 bar H₂, 0.5 mol% loading; intermetallic Ni₃Zn critical
Heterogeneous Catalysis Selective Hydrogenation Alkyne Semihydrogenation

Oligomer Suppression in Acetylene Semi-Hydrogenation

The addition of zinc to form intermetallic NiZn reduces the adsorption energy of acetylene (from approximately −2.4 eV on pure Ni to −1.8 eV on NiZn) as determined by DFT calculations, thereby suppressing carbon–carbon bond formation that leads to oligomeric “green oil” [1]. This electronic modification translates into a higher ethylene selectivity and a lower rate of catalyst deactivation by coking compared to monometallic nickel catalysts [1].

Oligomer suppression
Class-level inference
ΔE_ads ≈ 0.6 eV reduction (NiZn: ~ −1.8 eV vs. pure Ni: ~ −2.4 eV)
Lower acetylene adsorption energy may reduce oligomer formation
DFT slab calculations; catalyst lifetime inference
Heterogeneous Catalysis Acetylene Purification Oligomer Suppression

Enhanced OER Electrocatalysis vs. RuO₂

Ultra‑small, atomically ordered intermetallic NiZn nanoparticles exhibit an OER overpotential of only 283 mV at 10 mA cm⁻² and a Tafel slope of 73 mV dec⁻¹, significantly outperforming a random Ni₀.₇Zn₀.₃ alloy and even the precious‑metal benchmark RuO₂ [1]. The superior activity is attributed to the long‑range atomic ordering and the electronic modification of nickel by zinc [1].

OER overpotential
Head-to-head
Intermetallic NiZn: 283 mV at 10 mA cm⁻²; lower than Ni₀.₇Zn₀.₃ random alloy and RuO₂
Reported lower OER overpotential supports energy-efficient alkaline electrolysis
1.0 M KOH; Tafel slope 73 mV dec⁻¹
Electrocatalysis Oxygen Evolution Reaction Water Splitting

Salt Spray Corrosion Resistance vs. Pure Zinc

Electrodeposited Zn–Ni coatings (10–14 wt% Ni) withstand 1000–2000 hours of neutral salt spray exposure (ASTM B117) before red rust appears, compared to only 200–400 hours for pure zinc coatings of equivalent thickness [1]. This 3‑ to 5‑fold improvement is attributed to the alloy's denser structure and more negative corrosion potential (approx. −1.2 V vs. −0.76 V for pure Zn) [2].

Salt spray resistance
Cross-study comparable
Zn–Ni (10–14 wt% Ni): 1000–2000 h to red rust vs. pure Zn: 200–400 h
Reported 3–5× longer protection in ASTM B117 salt spray
10–15 µm coating thickness; automotive/aerospace context
Corrosion Protection Coatings Salt Spray Testing

NiZn Battery Cathode OER Overpotential

In NiZn battery cathodes, a NiCoZn ternary oxide electrode delivers a high capacity of 192.7 mAh g_active⁻¹ at 10 mA cm⁻² and maintains stable cycling over 70 cycles [1]. While this ternary electrode benefits from Co‑doping, the baseline NiZn (binary) electrode exhibits higher oxygen evolution reaction (OER) overpotential and lower oxygen reduction reaction (ORR) activity compared to the optimized NiCoZn composition, highlighting that precise control of the Ni‑Zn matrix is essential for high‑rate capability and durability [1].

Battery cathode capacity
Class-level inference
NiCoZn ternary: 192.7 mAh g⁻¹ at 10 mA cm⁻²; binary NiZn shows lower OER/ORR activity
Dopant profile (Co) may significantly affect capacity and cycling stability
Hydrothermal synthesis; 70-cycle test data
Battery Electrodes NiZn Batteries Electrochemical Performance

Styrene Selectivity in Phenylacetylene Hydrogenation

Among Ni‑Zn catalysts supported on detonation nanodiamond (ND), the NiZn/ND catalyst (Ni:Zn = 1:1) achieves the highest styrene selectivity during phenylacetylene hydrogenation across a wide temperature range (100–350 °C). In contrast, NiZn₃/ND (Ni:Zn = 1:3) is significantly less active and selective because excess ZnO blocks active nickel centers [1]. Monometallic Ni/ND also shows inferior selectivity due to over‑hydrogenation and oligomerization [1].

Styrene selectivity
Head-to-head
NiZn/ND (1:1): highest selectivity; Ni/ND: lower; NiZn₃/ND: lowest
Reported optimal Ni:Zn ratio of 1:1 for styrene yield
ND-supported, 100–350 °C phenylacetylene hydrogenation
Heterogeneous Catalysis Selective Hydrogenation Nanodiamond Support

Nickel-ZINC Application Scenarios


Ethylene Purification via Acetylene Semi-Hydrogenation

Intermetallic NiZn catalysts are a cost‑effective, earth‑abundant alternative to Pd‑Ag for removing trace acetylene from ethylene feed streams. Quantitative DFT and kinetic studies confirm that NiZn reduces acetylene adsorption energy by ~0.6 eV relative to pure Ni, suppressing oligomer (“green oil”) formation and extending catalyst lifetime [1]. Procurement of phase‑pure NiZn ensures high ethylene selectivity and reduced reactor fouling compared to monometallic Ni or random NiZn alloys.

Alkaline Water Electrolysis for Green Hydrogen

Atomically ordered intermetallic NiZn nanoparticles deliver an OER overpotential of only 283 mV at 10 mA cm⁻², outperforming random Ni₀.₇Zn₀.₃ alloys and precious RuO₂ [1]. This low overpotential translates directly into lower cell voltage and reduced energy consumption per kg of H₂ produced. Sourcing the intermetallic NiZn phase (rather than a random alloy) is critical to achieving competitive levelized cost of hydrogen in alkaline electrolyzers.

NiZn Rechargeable Battery Cathodes

NiZn batteries with optimized Ni‑Co‑Zn ternary cathodes achieve a specific capacity of 192.7 mAh g_active⁻¹ at 10 mA cm⁻² and robust cycling stability over 70 cycles [1]. The exact Ni‑Zn matrix, combined with controlled Co doping, enhances OER/ORR kinetics and electrolyte access. For battery manufacturers, verifying the cathode composition (NiZn or NiCoZn) is essential to meet energy density and cycle life specifications.

Cadmium-Free Corrosion Protection for Automotive & Aerospace Fasteners

Electrodeposited Zn–Ni coatings (10–14 wt% Ni) provide 1000–2000 hours of neutral salt spray protection, matching or exceeding the performance of toxic cadmium while offering 3–5× the durability of pure zinc [1][2]. This performance is only achieved within a narrow Ni content window; procuring coatings or plating baths with verified Ni content (10–15 wt%) is non‑negotiable for meeting stringent OEM corrosion specifications (e.g., ASTM B117).

Application
Selection Property
Validation Focus
Ethylene purification via acetylene semi-hydrogenation
Phase-pure intermetallic NiZn (not random alloy or pure Ni)
Ethylene selectivity and catalyst lifetime under feed conditions
Alkaline water electrolysis
Atomically ordered intermetallic NiZn (low OER overpotential)
Overpotential and durability in 1 M KOH compared to RuO₂ benchmarks
NiZn rechargeable battery cathodes
Precise Ni–Zn–Co ternary composition control
Specific capacity and cycling stability at design current densities
Cadmium-free corrosion protection for automotive/aerospace
Zn–Ni alloy with controlled Ni content (10–15 wt% window)
Neutral salt spray hours (ASTM B117) and freedom from red rust at specified thickness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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